molecular formula C12H17N3S B13960979 N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide

N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide

Cat. No.: B13960979
M. Wt: 235.35 g/mol
InChI Key: QNKNUKRLRCAWMZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and function . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide can be compared to other thiourea derivatives, such as:

The uniqueness of N-[(Ethylamino)thioxomethyl]-N’-phenylpropanimidamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

1-(1-anilinopropylidene)-3-ethylthiourea

InChI

InChI=1S/C12H17N3S/c1-3-11(15-12(16)13-4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,13,14,15,16)

InChI Key

QNKNUKRLRCAWMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC(=S)NCC)NC1=CC=CC=C1

Origin of Product

United States

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